molecular formula C16H14F2N2O3S B2362008 N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide CAS No. 921556-36-7

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide

Cat. No. B2362008
CAS RN: 921556-36-7
M. Wt: 352.36
InChI Key: BJVZYTQRQZYTTQ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide (compound 1) is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Tautomerism and Crystal Structure : Research on similar sulfonamide compounds has revealed the presence of tautomerism in their crystal structures, which can be distinguished using dispersion-corrected density functional theory calculations and 13C solid-state NMR spectra. This indicates a complexity in the structural analysis of these compounds (Xiaozhou Li et al., 2014).

  • Antimicrobial and Anticancer Activity : Derivatives of the compound have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Studies have found some derivatives to be effective against specific microbial strains and cancer cell lines, highlighting the potential for these compounds in therapeutic applications (Mahesh K. Kumar et al., 2014).

  • Quantum Mechanical Studies and Urease Inhibition : Isatin derivatives have been synthesized and their structures confirmed through various spectroscopic techniques and X-ray diffraction analysis. These compounds have shown potential as urease inhibitors, providing a pathway for developing novel inhibitors based on sulfonamide derivatives (M. Arshad et al., 2017).

  • Anti-Inflammatory and Analgesic Properties : Studies on celecoxib derivatives, structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide, have shown that these compounds exhibit anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain. This suggests the potential of such derivatives for therapeutic applications in treating inflammation and pain (Ş. Küçükgüzel et al., 2013).

  • Synthesis and Anticancer Property : Novel synthesis methods have led to the creation of derivatives with potential anticancer properties. For example, the synthesis of unexpected compounds through aminohalogenation reactions demonstrates the versatility of sulfonamide derivatives in generating bioactive molecules (Zhang, Shi-jie et al., 2010).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c1-2-20-14-6-4-12(7-10(14)8-16(20)21)19-24(22,23)15-9-11(17)3-5-13(15)18/h3-7,9,19H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVZYTQRQZYTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide

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